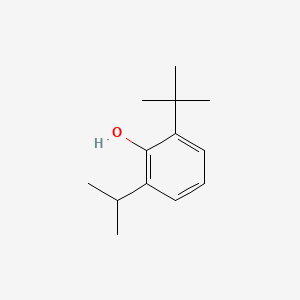

2-Isopropyl-6-tert-butylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22791-95-3 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-tert-butyl-6-propan-2-ylphenol |

InChI |

InChI=1S/C13H20O/c1-9(2)10-7-6-8-11(12(10)14)13(3,4)5/h6-9,14H,1-5H3 |

InChI Key |

LBLLGKZRDSWOJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 6 Tert Butylphenol and Its Structural Analogues

Regioselective Alkylation Strategies for Phenol (B47542) Derivatization

The controlled introduction of alkyl groups onto a phenol molecule is a cornerstone of synthesizing specific phenol derivatives. Regioselectivity, the ability to direct the alkylation to a specific position (ortho, meta, or para) on the aromatic ring, is of paramount importance. For the synthesis of 2-isopropyl-6-tert-butylphenol, this involves the selective alkylation at both ortho positions of the phenol ring.

Friedel-Crafts Alkylation Approaches and Catalyst Systems (e.g., AlCl₃, H-β zeolite)

The Friedel-Crafts alkylation is a classic and widely used method for forming carbon-carbon bonds with aromatic rings. usm.my In the context of phenol alkylation, this reaction typically involves an alkylating agent (like an alkene or an alcohol) and a catalyst.

Lewis Acid Catalysts (e.g., AlCl₃): Traditional Friedel-Crafts alkylation often employs strong Lewis acid catalysts such as aluminum chloride (AlCl₃). google.com These catalysts activate the alkylating agent, facilitating the electrophilic attack on the electron-rich phenol ring. However, a major challenge with these homogeneous catalysts is their propensity to cause environmental issues, corrosion, and difficulties in separation from the product mixture. rsc.org

Zeolite Catalysts (e.g., H-β zeolite): To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts like zeolites. rsc.org Zeolites, such as H-beta, offer several advantages including tunable acidity, shape-selectivity, high surface area, and being environmentally benign. rsc.orgbegellhouse.com Their porous structure can influence the regioselectivity of the alkylation reaction. For instance, large-pore zeolites like H-Beta and HY are generally more effective for alkylating substituted phenolic compounds compared to small-pore zeolites. arabjchem.org In the tert-butylation of phenol, H-Y zeolites can provide a reaction environment that favors the formation of 2,4-di-tert-butylphenol (B135424). acs.org The use of Zr-containing Beta zeolites has also been explored for the selective alkylation of phenol with tert-butanol (B103910), where both Brønsted and Lewis acid sites play a role in the catalytic activity. rsc.orgrsc.org

| Catalyst System | Key Features | Typical Products |

| AlCl₃ | Strong Lewis acid, homogeneous | Mixture of ortho- and para-substituted phenols, potential for polyalkylation |

| H-β zeolite | Solid acid, shape-selective, reusable | Can favor specific isomers depending on pore size and reaction conditions |

| Zr-containing Beta zeolite | Contains both Brønsted and Lewis acid sites | Effective for producing 2,4-di-tert-butylphenol |

Catalytic Systems for Direct Isopropylation and tert-Butylation of Phenols

The direct introduction of isopropyl and tert-butyl groups onto the phenol ring can be achieved using various catalytic systems designed for high selectivity.

Aluminum Phenolate (B1203915) Catalysts: The alkylation of phenol with isobutene in the presence of aluminum phenolate is a known method for producing 2,6-di-tert-butylphenol (B90309). google.com This reaction is often carried out at elevated temperatures and pressures. google.com An improved process utilizes aluminum tris-(2-tert-butylphenolate) at lower temperatures, which can enhance yield and selectivity. researchgate.net This catalyst is believed to operate through a monomeric, coordinatively unsaturated complex. researchgate.net

Silica-Supported Aluminum Phenolate: To create a more environmentally friendly and reusable catalyst, new solid catalysts have been developed. One such example is a silica (B1680970) gel-supported aluminum phenolate catalyst. This heterogeneous catalyst has shown ortho-selectivity for the introduction of the first tert-butyl group in the alkylation of phenol with isobutene. whiterose.ac.uk The selectivity for the second alkylation to yield 2,6-di-tert-butylphenol can be controlled by adjusting reaction conditions such as temperature and catalyst characteristics. whiterose.ac.uk

Rhenium and Palladium-Based Catalysts: Modern organometallic chemistry has introduced advanced catalytic systems for regioselective C-H bond functionalization. For instance, rhenium complexes like Re₂(CO)₁₀ can catalyze the monoalkylation of phenols with terminal alkenes at the ortho- or para-position with good to excellent yields. acs.orgnih.gov Palladium-catalyzed systems have also been developed for the precise allylic alkylation of phenols at the ortho C-H bond using 1,3-dienes. acs.org

Multi-Step Synthesis Pathways for Precursors and Complex Derivatives

Multi-step synthesis is a strategic approach to build complex molecules by sequentially performing multiple chemical reactions. vapourtec.com This method is often necessary when direct functionalization is challenging or to create specific precursors for more elaborate structures.

For hindered phenols, multi-step syntheses can involve the initial preparation of a mono-alkylated phenol, which is then subjected to a second alkylation step. For example, 2-tert-butylphenol (B146161) can be synthesized and then further alkylated with isobutylene (B52900) to produce 2,6-di-tert-butylphenol. epo.org This two-stage approach allows for better control over the final product distribution. epo.org

The synthesis of precursors for complex derivatives often involves several distinct reaction types. For instance, the synthesis of certain quinone methide precursors, which are based on a phenol framework, can involve a Suzuki coupling or a Wittig reaction followed by a Mannich reaction. bohrium.com Similarly, the synthesis of structurally diverse chromanes can be achieved through a one-pot, two-step process starting from O-propargylated salicylaldehydes and 2,6-dialkylphenols. researchgate.net These examples highlight the versatility of multi-step synthesis in accessing a wide range of phenol-derived compounds. vapourtec.combohrium.comresearchgate.netscribd.com

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk In the synthesis of this compound and other alkylated phenols, several green chemistry principles are being applied.

A key area of focus is the replacement of hazardous homogeneous catalysts, such as AlCl₃ and sulfuric acid, with more environmentally benign alternatives. google.comrsc.org Solid acid catalysts, particularly zeolites and modified clays, are at the forefront of this effort. rsc.orgbegellhouse.combegellhouse.com These heterogeneous catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste. rsc.orgwhiterose.ac.uk The use of Fe-bentonite as a catalyst for the alkylation of phenol with tert-butanol is one such example, offering high conversion and selectivity under relatively mild conditions. begellhouse.com

Another green approach involves the use of supercritical carbon dioxide as a reaction medium for the tert-butylation of phenol. This method, combined with solid acid catalysts, can lead to the efficient synthesis of 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol. acs.org Furthermore, the development of catalytic processes that utilize water as the only by-product, such as O-alkylation of phenols using a recyclable Brønsted acid catalyst, represents a significant step towards greener synthesis. rsc.org

Industrial Process Optimization and Selectivity Control in Alkylation Reactions

On an industrial scale, the efficiency and selectivity of the alkylation process are critical for economic viability. Process optimization involves systematically studying the effects of various reaction parameters to maximize the yield of the desired product while minimizing by-products.

For the alkylation of phenol, key parameters that are often optimized include temperature, pressure, reactant molar ratio, and catalyst loading. researchgate.netrasayanjournal.co.in For example, in the continuous alkylation of phenol with isoprene (B109036) cyclodimers, optimizing the temperature, molar ratio, and space velocity led to a significant increase in the selectivity and yield of the target product. researchgate.net

Selectivity control is a major challenge in phenol alkylation, as multiple isomers can be formed. The choice of catalyst plays a crucial role in directing the reaction towards the desired product. For instance, in the alkylation of phenol with methanol, H-MCM-22 zeolite has been shown to favor the formation of p-cresol (B1678582) over other isomers under specific liquid-phase conditions. researchgate.net Similarly, in the synthesis of 2,6-di-tert-butylphenol, the use of aluminum tris-(2-tert-butylphenolate) catalyst at low temperatures and in the presence of excess isobutene has been shown to improve selectivity and yield. researchgate.net The use of heterogeneous catalysts, such as resin-bonded aluminum phenoxides, can also improve conversions per pass and reduce the amount of catalyst waste. epo.org

| Parameter | Effect on Alkylation | Optimization Goal |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can favor different isomers. | Find the optimal temperature that maximizes the yield of the desired product. |

| Reactant Molar Ratio | Affects the degree of alkylation (mono-, di-, or tri-alkylation). | Control the extent of alkylation to favor the desired substituted phenol. |

| Catalyst Type & Loading | Determines the reaction pathway and regioselectivity. | Select a catalyst that provides high selectivity for the target isomer and optimize its concentration. |

| Pressure | Can influence the reaction rate, especially in gas-phase reactions. | Maintain optimal pressure for efficient reaction kinetics. |

| Space Velocity | In continuous flow reactors, it determines the residence time of reactants. | Adjust for maximum conversion and selectivity. |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamic behavior of 2-Isopropyl-6-tert-butylphenol in solution.

The conformational landscape of this compound is influenced by the rotational freedom of the hydroxyl and alkyl groups. Variable temperature (VT) NMR studies are instrumental in probing these dynamics. By altering the temperature of the sample, it is possible to influence the rate of conformational exchange. At low temperatures, distinct signals for different conformers may be observed, while at higher temperatures, these signals can coalesce into a single, averaged peak. This phenomenon allows for the determination of the energy barriers associated with rotation around the C-O and C-C bonds of the substituents. For instance, in related sterically hindered phenols, VT-NMR has been used to study the intramolecular hydrogen bonding and the rotational barriers of the alkyl groups. mit.edu The increased steric bulk of the tert-butyl and isopropyl groups in this compound significantly influences these dynamics.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound. iranchembook.ir

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the methine proton of the isopropyl group and its methyl protons, as well as between adjacent protons on the aromatic ring. This information is crucial for confirming the connectivity of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of directly bonded proton and carbon atoms. google.com It provides a powerful tool for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. For this compound, HSQC would link the aromatic protons to their corresponding aromatic carbons, the methine proton to its carbon, and the methyl protons of both the isopropyl and tert-butyl groups to their respective carbons.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on data for similar phenolic compounds. chemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| OH | ~4.5-5.5 | - |

| Aromatic CH | ~6.8-7.2 | ~120-130 |

| Isopropyl CH | ~3.0-3.5 | ~25-30 |

| Isopropyl CH₃ | ~1.2-1.4 | ~20-25 |

| tert-Butyl C | - | ~34-36 |

| tert-Butyl CH₃ | ~1.3-1.5 | ~30-32 |

| Aromatic C-OH | - | ~150-155 |

| Aromatic C-Isopropyl | - | ~135-140 |

| Aromatic C-tert-Butyl | - | ~140-145 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This capability is particularly useful for differentiating between isomers. For example, this compound and its isomer 2,4-di-tert-butylphenol (B135424) have the same nominal mass but slightly different exact masses due to the arrangement of their atoms. HRMS can distinguish these subtle mass differences, aiding in their unambiguous identification. massbank.eu

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. acs.org This technique provides detailed information about the fragmentation pathways of this compound. Common fragmentation patterns for alkylphenols include the loss of alkyl radicals. libretexts.org For this compound, characteristic fragmentations would involve the loss of a methyl group (CH₃•, -15 Da) from the tert-butyl or isopropyl group, and the loss of a propyl radical (C₃H₇•, -43 Da) from the isopropyl group. msu.edu The analysis of these fragmentation patterns can provide valuable mechanistic insights into the structure of the molecule.

A table summarizing the expected major fragment ions in the mass spectrum of this compound is shown below.

| m/z (mass-to-charge ratio) | Proposed Fragment | Neutral Loss |

| 206 | [M]⁺• (Molecular Ion) | - |

| 191 | [M - CH₃]⁺ | CH₃• (15 Da) |

| 163 | [M - C₃H₇]⁺ | C₃H₇• (43 Da) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. wiley.com These techniques are particularly sensitive to the presence of specific functional groups and intermolecular interactions such as hydrogen bonding.

For this compound, the FT-IR and Raman spectra are characterized by several key vibrational bands:

O-H Stretching: The hydroxyl group gives rise to a characteristic stretching vibration. In a dilute, non-polar solvent, a sharp band is expected in the region of 3600-3650 cm⁻¹, corresponding to a free, non-hydrogen-bonded O-H group. nih.gov In the solid state or in concentrated solutions, this band broadens and shifts to lower wavenumbers (typically 3200-3500 cm⁻¹) due to intermolecular hydrogen bonding. researchgate.netresearchgate.net

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl and tert-butyl groups are observed in the 2850-3000 cm⁻¹ range. wiley.com

C=C Stretching: The stretching vibrations of the aromatic ring are found in the region of 1450-1600 cm⁻¹.

O-H Bending and C-O Stretching: The in-plane bending of the O-H group and the stretching of the C-O bond give rise to bands in the fingerprint region of the spectrum, typically between 1150 and 1300 cm⁻¹. wordpress.com

A summary of the characteristic vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Free O-H Stretch | 3600-3650 | FT-IR, Raman |

| Hydrogen-bonded O-H Stretch | 3200-3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| O-H In-plane Bend | 1150-1250 | FT-IR |

| C-O Stretch | 1200-1300 | FT-IR |

The combined application of these advanced spectroscopic techniques provides a comprehensive understanding of the structure, conformation, and intermolecular interactions of this compound, which is essential for relating its molecular properties to its function in various applications.

X-ray Crystallography of this compound and its Inclusion Complexes

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. While crystallographic data for this compound itself is not extensively detailed in available literature, analysis of the closely related compound, 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), offers significant structural insights that can be largely extrapolated due to their structural similarity.

The structure of 2,6-DTBP in the condensed phase has been determined by X-ray diffraction analysis. unibo.it An initial experiment at room temperature did not precisely locate the hydrogen atom of the hydroxyl group. unibo.it However, a subsequent study conducted at a low temperature of 110 K provided a much clearer picture, estimating the dihedral angle between C6-C1-O-H to be -0.4(14)°. unibo.it This measurement indicates a high degree of planarity, which is consistent with theoretical calculations and the crystal structures of other substituted phenols. unibo.it Disregarding the hydroxyl hydrogen, the molecule exhibits approximate C2v symmetry. unibo.it The bulky tert-butyl groups play a crucial role in the crystal packing, preventing close contact between hydroxyl groups of adjacent molecules and thereby hindering significant long-range intermolecular interactions. unibo.it

The study of inclusion complexes, where a host molecule encloses a guest molecule, is another facet of crystallographic analysis. Phenolic derivatives, particularly calixarenes which are macrocycles made of phenol (B47542) units, are well-known for forming solid-state inclusion complexes with a variety of guest molecules such as toluene, chloroform, and acetone. rsc.org The structures of these complexes are effectively elucidated using X-ray crystallography. rsc.org While the principle is well-established for phenols, specific studies on the inclusion complexes of this compound are not prominently featured in current research.

| Parameter | Finding | Experimental Condition | Reference |

|---|---|---|---|

| Hydroxyl H-atom Position | Not precisely determined | Room Temperature | unibo.it |

| C6-C1-O-H Dihedral Angle | -0.4(14)° | 110 K | unibo.it |

| Molecular Symmetry (excluding H-atom) | Approximate C2v | 110 K | unibo.it |

| Crystal Packing Effects | Minimal due to steric hindrance from tert-butyl groups | General | unibo.it |

Rotational Spectroscopy for Gas-Phase Molecular Structure and Internal Dynamics

Rotational spectroscopy is a high-resolution technique used to determine the molecular structure and internal dynamics of molecules in the gas phase. ifpan.edu.pl By analyzing the absorption of microwave radiation, precise rotational constants and information about large-amplitude motions, such as internal rotations, can be obtained. ifpan.edu.plmdpi.com

Studies on 2,6-di-tert-butylphenol (2,6-DTBP), a structural analog of this compound, have been conducted using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. unibo.itmdpi.com The rotational spectrum of 2,6-DTBP is characterized by significant tunneling splittings. unibo.it A large spectral doubling of approximately 190 MHz is observed, which is attributed to the torsional motion of the hydroxyl group as it moves between two equivalent positions. unibo.itunibo.it This phenomenon is similar to that observed in phenol, although the splitting is larger than the 60 MHz seen in the parent molecule. unibo.it

Each component of this primary doublet is further split into three finer components with separations of less than 1 MHz. unibo.it While the larger splitting is well-described by a double-minimum potential for the hydroxyl torsion, the finer threefold structure is plausibly associated with internal motions within the tert-butyl groups, though this requires further investigation. unibo.itunibo.it Through the investigation of intramolecular dynamics with a one-dimensional flexible model, the potential barrier hindering the hydroxyl group's rotation was determined to be 1000(100) cm⁻¹. unibo.itunibo.it

Furthermore, rotational spectroscopy has been used to study the van der Waals complex formed between 2,6-DTBP and a single argon atom. mdpi.com The analysis revealed a π-bound configuration, with the argon atom situated above the aromatic ring. mdpi.com The spectrum of this complex also shows tunneling splittings (approximately 179 MHz) due to the hydroxyl group's internal rotation, similar to the monomer. mdpi.com

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Hydroxyl Group Tunneling Splitting | ~190 MHz | Spectral splitting due to torsional motion of the -OH group. | unibo.itunibo.it |

| Potential Barrier (V₂) | 1000(100) cm⁻¹ | Barrier height hindering the internal rotation of the hydroxyl group. | unibo.itunibo.it |

| Fine Structure Splitting | <1 MHz | Three-fold splitting plausibly associated with tert-butyl group internal motions. | unibo.it |

| Ar Complex -OH Tunneling Splitting | ~179 MHz | Hydroxyl tunneling splitting in the 2,6-DTBP-Ar complex. | mdpi.com |

Theoretical and Computational Chemistry Studies of 2 Isopropyl 6 Tert Butylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like 2-isopropyl-6-tert-butylphenol. These computational methods provide insights into fundamental properties that govern the chemical behavior of the compound.

Prediction of Aromaticity and Substituent Effects on Electron Density

DFT calculations can elucidate the aromatic character of the phenol (B47542) ring in this compound. The presence of the isopropyl and tert-butyl groups, both being electron-donating alkyl groups, influences the electron density distribution within the aromatic ring. This increased electron density on the ring is a key factor in its reactivity. Studies on substituted phenols have shown that electron-donating groups enhance the electron density on the aromatic ring, which can be quantified through various computational analyses. mdpi.com

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap generally suggests higher reactivity. rsc.orgufla.br

For this compound, DFT calculations can determine the energies of these orbitals. The electron-donating nature of the alkyl substituents is expected to raise the HOMO energy level, making the molecule a better electron donor. This is consistent with the antioxidant properties of many hindered phenols. ontosight.ai The HOMO-LUMO gap provides insights into the molecule's kinetic stability and its potential to participate in chemical reactions. rsc.org Reactivity indices such as chemical hardness and softness, which are derived from HOMO and LUMO energies, can further quantify the molecule's reactivity. rsc.orgnih.gov

| Computational Parameter | Significance | Expected Influence of Isopropyl and tert-Butyl Groups |

|---|---|---|

| Electron Density | Indicates regions of high or low electron concentration. | Increased electron density on the aromatic ring due to electron-donating nature. |

| HOMO Energy | Relates to the ability to donate electrons. | Higher HOMO energy, indicating a better electron donor. |

| LUMO Energy | Relates to the ability to accept electrons. | Less affected than HOMO, but influences the energy gap. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A potentially smaller gap, suggesting higher reactivity. |

Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, including its interactions with solvents and its conformational flexibility. These simulations can provide a picture of how the molecule behaves in a realistic environment over time.

The orientation of the isopropyl and tert-butyl groups, as well as the hydroxyl group, can vary, leading to different conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding how the steric hindrance from the bulky substituents affects the molecule's shape and accessibility of the hydroxyl group. Studies on similar hindered phenols have used these techniques to understand their internal dynamics. unibo.it

Furthermore, MD simulations can model the interactions between this compound and various solvent molecules. This is crucial for understanding its solubility and how the solvent might influence its reactivity. The simulations can reveal details about hydrogen bonding between the phenolic hydroxyl group and solvent molecules, as well as van der Waals interactions between the nonpolar alkyl groups and the solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, in this case, its chemical reactivity and stability. nih.govmdpi.com For a series of related compounds, QSAR can be a valuable tool for predicting the properties of new or untested molecules.

In the context of this compound, QSAR models could be developed by correlating its structural or computationally derived properties with its observed reactivity or stability. Descriptors used in such models can include steric parameters (like molar refractivity), electronic parameters (such as Hammett constants), and hydrophobic parameters (like the logarithm of the partition coefficient, logP). nih.govjst.go.jp

For instance, the antioxidant activity of a series of substituted phenols could be modeled using descriptors that quantify the electron-donating ability of the substituents and the steric hindrance around the hydroxyl group. nih.gov Such models can help in understanding the key structural features that contribute to the desired chemical properties and in designing new compounds with enhanced reactivity or stability. nih.govwiley.com

| QSAR Descriptor Type | Example | Relevance to this compound |

|---|---|---|

| Electronic | Hammett constants (σ), HOMO/LUMO energies | Quantifies the electron-donating effects of the alkyl groups. |

| Steric | Molar refractivity, Taft steric parameters | Accounts for the bulk of the isopropyl and tert-butyl groups. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to solubility and interactions with nonpolar environments. |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to map out the potential energy surface for chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and transition states. By identifying the lowest energy reaction pathway, the mechanism of a reaction can be elucidated. researchgate.net

For example, the antioxidant mechanism of hindered phenols often involves the donation of a hydrogen atom from the hydroxyl group to a free radical. Computational studies can model this process, calculating the bond dissociation enthalpy (BDE) of the O-H bond, which is a key indicator of antioxidant activity. A lower BDE indicates that the hydrogen atom is more easily abstracted. The stability of the resulting phenoxyl radical can also be assessed, as a more stable radical will favor the antioxidant reaction.

Transition state theory can be used in conjunction with these energetic calculations to determine the activation energy of a reaction, which is directly related to the reaction rate. researchgate.net By analyzing the geometry and electronic structure of the transition state, key insights into the factors that control the reaction can be gained.

Computational pKa Determination and Acidity Studies

The acidity of a phenol, quantified by its pKa value, is a fundamental chemical property. Computational methods can be employed to predict the pKa of this compound. These calculations typically involve determining the Gibbs free energy change for the deprotonation of the phenol in a solvent, often water. nih.govtorvergata.it

The pKa is influenced by the electronic effects of the substituents on the phenol ring. Electron-donating groups, like the isopropyl and tert-butyl groups in this compound, are generally expected to increase the pKa, making the phenol less acidic compared to unsubstituted phenol. mdpi.com This is because they destabilize the resulting phenoxide anion by increasing the electron density on the ring.

Various computational models, often combining DFT with continuum solvation models, have been developed to accurately predict the pKa of substituted phenols. nih.govpku.edu.cnresearchgate.net These studies provide a theoretical framework for understanding how the structure of a phenol influences its acidity.

| Compound | General Effect of Substituents on Acidity |

|---|---|

| Phenol | Baseline acidity. |

| This compound | Electron-donating groups decrease acidity (increase pKa). |

| Phenols with electron-withdrawing groups | Electron-withdrawing groups increase acidity (decrease pKa). |

Reaction Mechanisms and Chemical Transformations of 2 Isopropyl 6 Tert Butylphenol

Oxidation Mechanisms of Sterically Hindered Phenols

The defining characteristic of 2-isopropyl-6-tert-butylphenol and related sterically hindered phenols is their ability to act as antioxidants. This function is rooted in their capacity to interrupt the chain reactions of autoxidation by neutralizing reactive free radicals. The efficacy and predominant pathway of this antioxidant activity are influenced by the surrounding chemical environment, particularly the polarity of the solvent.

Radical Scavenging Pathways: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET)

The principal mechanism by which sterically hindered phenols counteract oxidation is through radical scavenging. The most common pathway is Hydrogen Atom Transfer (HAT) . In this process, the phenol (B47542) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and generating a stable phenoxyl radical. nih.gov The stability of this resulting phenoxyl radical is crucial; the bulky isopropyl and tert-butyl groups at the ortho positions sterically shield the radical center and help delocalize the unpaired electron, preventing it from initiating new radical chains. nih.govscholaris.ca

Alternative mechanisms can prevail, especially in polar solvents. These pathways fall under the general category of Electron Transfer (ET). One such mechanism is the Sequential Proton Loss Electron Transfer (SPLET) . This two-step process begins with the deprotonation of the phenol to form a phenoxide anion, which then transfers an electron to the free radical. researchgate.netresearchgate.net Another pathway is the Single Electron Transfer-Proton Transfer (SET-PT) , where the phenol first transfers an electron to form a radical cation, which subsequently loses a proton. researchgate.netnih.gov The choice between HAT and ET pathways is a key determinant of antioxidant behavior in different systems. nih.gov

Key Radical Scavenging Mechanisms

| Mechanism | Description | Favored Environment |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the phenolic -OH group to a free radical. | Generally favored in non-polar (lipid) media. |

| Sequential Proton Loss Electron Transfer (SPLET) | A two-step process involving initial deprotonation of the phenol followed by electron transfer from the resulting phenoxide anion. | Favored in polar, ionizing solvents. |

| Single Electron Transfer-Proton Transfer (SET-PT) | A two-step process involving initial electron transfer from the phenol to the radical, followed by deprotonation of the resulting radical cation. | Can occur in polar media. |

Kinetics of Autoxidation and Inhibitory Mechanisms in Organic Media

The effectiveness of this compound as an antioxidant is quantified by its reaction kinetics in inhibiting the autoxidation of organic materials like polymers and lubricants. ontosight.aitandfonline.com Studies on ortho-alkyl phenols demonstrate that their ability to inhibit autoxidation is a balance between electronic and steric effects. cdnsciencepub.com

Electron-donating alkyl groups, like isopropyl and tert-butyl, increase the reactivity of the phenol towards electron-deficient peroxyl radicals. cdnsciencepub.com However, the increasing size of these groups can sterically hinder the approach of the radical to the hydroxyl group, which can decrease the reaction rate. cdnsciencepub.com For 2,6-dialkylphenols, both the reaction rate and the polar contribution to the transition state tend to decrease as the steric bulk of the ortho substituents increases. cdnsciencepub.com Kinetic studies on the inhibited autoxidation of substrates like tetralin by highly hindered phenols, such as 2,6-di-t-butyl-4-methylphenol, show simple first-order kinetics and a significant deuterium (B1214612) isotope effect (kH/kD ≈ 10), confirming that the cleavage of the O-H bond is the rate-determining step. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating hydroxyl group. The two bulky alkyl groups at the ortho positions provide significant steric hindrance, which directs incoming electrophiles almost exclusively to the unsubstituted para-position. google.com

A prime example of this regioselectivity is the nitration of the compound. Reacting this compound with 70% nitric acid in an n-hexane solvent at controlled temperatures (25-30°C) yields 4-nitro-2-isopropyl-6-tert-butylphenol. google.com The use of harsher nitrating conditions, such as nitric-sulfuric acid mixtures, is often avoided as it can lead to degradation and resin formation. google.com

Table of Electrophilic Nitration

| Reactant | Reagents | Product | Position of Substitution |

|---|

Dehydrogenation and Rearrangement Reactions

Oxidative conditions can lead to dehydrogenation reactions in sterically hindered phenols. The oxidation of 2,6-di-tert-butylphenol (B90309), a closely related compound, with molecular oxygen in the presence of catalysts can yield two primary products: 2,6-di-tert-butyl-1,4-benzoquinone and 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. tandfonline.comresearchgate.net The diphenoquinone (B1195943) is the result of an oxidative C-C coupling between two phenoxyl radicals at their para-positions, a characteristic reaction for phenols with bulky ortho-substituents and an unsubstituted para-position. researchgate.net The formation of the benzoquinone involves oxidation of the phenol ring itself.

Rearrangement reactions are less common but can be induced. For instance, degradation pathways of some complex phenols under specific enzymatic or chemical conditions can involve ipso-substitution, where an incoming group displaces a substituent already on the ring, followed by molecular rearrangements of carbocationic intermediates. nih.gov

Photochemical Transformations and Photostability Studies

As an antioxidant additive, the photostability of this compound is critical for applications involving exposure to light. Phenolic antioxidants can undergo photochemical degradation. wur.nl The process is generally initiated by the absorption of UV radiation, leading to the formation of a phenoxyl radical. researchgate.net While the bulky ortho-alkyl groups enhance the stability of this radical, prolonged irradiation, especially in the presence of oxygen, leads to a cascade of further reactions and the formation of various degradation products, including quinone-type structures. researchgate.netresearchgate.net This degradation ultimately results in the loss of antioxidant capacity.

Derivatization Reactions for Novel Compound Synthesis

The reactive hydroxyl group and the activated para-position make this compound a useful intermediate for synthesizing new molecules with tailored properties.

A common derivatization is the Mannich reaction , an aminoalkylation that typically occurs at the activated para-position. thieme-connect.denih.gov For example, reacting a hindered phenol like 2,6-di-tert-butylphenol with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) produces a Mannich base, such as 2,6-di-tert-butyl-alpha-dimethylamino-p-cresol. google.comresearchgate.net These derivatives are explored for various applications, including as catalysts or curing agents. researchgate.net

Another important derivatization route involves the synthesis of organophosphorus compounds . Reacting hindered phenols with phosphorus reagents like phosphorus trichloride (B1173362) or bis(2,4-di-tert-butylphenyl) chlorophosphite can create phosphite (B83602) or phosphate (B84403) esters. google.comgoogle.com.na These organophosphorus derivatives, such as the widely used antioxidant tris(2,4-di-tert-butylphenyl) phosphite (AO168), are highly effective stabilizers for polymers, protecting them from thermal and oxidative degradation. researchgate.net

Applications of 2 Isopropyl 6 Tert Butylphenol in Materials Science and Industrial Chemistry Chemical Focus

Role as an Antioxidant Additive in Polymeric Materials and Lubricants

In the polymer and lubricant industries, 2-Isopropyl-6-tert-butylphenol functions as a highly effective primary antioxidant. basf.com Virtually all polymeric materials are susceptible to oxidative degradation when exposed to heat, light, and mechanical stress during processing and end-use. basf.com This degradation leads to undesirable changes, including discoloration, loss of mechanical strength, and reduced service life. uvabsorber.com Hindered phenolic antioxidants like this compound are added to plastics, rubbers, and lubricants to inhibit these oxidative processes, thereby preserving the material's integrity and performance. uvabsorber.comvinatiorganics.com

The primary function of this compound as an antioxidant is rooted in its ability to act as a radical scavenger, terminating the free-radical chain reactions that drive polymer degradation. partinchem.comeuroplas.com.vn The process of oxidative degradation is initiated by the formation of highly reactive free radicals (R•) on the polymer backbone. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from other polymer chains, creating new polymer radicals and hydroperoxides (ROOH). europlas.com.vn

This compound interrupts this cycle by donating the hydrogen atom from its hydroxyl (-OH) group to the peroxy radical. uvabsorber.compartinchem.com This action neutralizes the reactive radical and forms a stable hydroperoxide, effectively halting the chain reaction. partinchem.com

The key to its efficacy lies in the stability of the resulting phenoxy radical. The bulky isopropyl and tert-butyl groups on the adjacent carbon atoms provide significant steric hindrance, which shields the radical oxygen atom and delocalizes the unpaired electron across the aromatic ring. partinchem.com This stabilization prevents the phenoxy radical from initiating new degradation chains, making it an effective chain terminator. partinchem.comeuroplas.com.vn

While this compound is a potent primary antioxidant, its performance is significantly enhanced when used in combination with other classes of stabilizers, a phenomenon known as synergism. amfine.comnih.gov These combinations create a more comprehensive stabilization system that addresses different aspects of the degradation process.

Phosphites: These compounds act as secondary antioxidants. basf.com While the primary phenolic antioxidant scavenges free radicals, it leaves behind hydroperoxides (ROOH). These hydroperoxides are thermally unstable and can decompose to form new, highly destructive alkoxy (RO•) and hydroxyl (HO•) radicals. nih.gov Phosphite (B83602) co-stabilizers work by decomposing the hydroperoxides into non-radical, stable products, thereby preventing this re-initiation of degradation. europlas.com.vnnih.gov This dual approach of scavenging radicals (phenols) and decomposing their byproducts (phosphites) provides superior protection, particularly during high-temperature processing. basf.com

Hindered Amine Light Stabilizers (HALS): For applications involving exposure to ultraviolet (UV) light, combining hindered phenols with HALS is common. amfine.com HALS are extremely efficient, long-term thermal and light stabilizers. They function through a cyclic mechanism where they are regenerated, allowing a single molecule to deactivate a large number of radicals. The combination of a primary antioxidant to protect the polymer during processing and initial use with the long-term protection of HALS results in a highly effective stabilization package. testextextile.com

| Stabilizer Class | Primary Function | Mechanism of Action | Synergistic Role with Hindered Phenols |

|---|---|---|---|

| Hindered Phenols (Primary Antioxidant) | Radical Scavenging | Donates a hydrogen atom to terminate peroxy radicals (ROO•). | Provides initial protection against degradation, especially during high-temperature processing. |

| Phosphites (Secondary Antioxidant) | Hydroperoxide Decomposition | Reduces hydroperoxides (ROOH) to stable alcohols, preventing the formation of new radicals. | Eliminates harmful byproducts generated by the primary antioxidant, preventing re-initiation of degradation. nih.gov |

| Hindered Amine Light Stabilizers (HALS) | Radical Scavenging (Cyclic) | Traps free radicals through a regenerative cyclic process, providing long-term protection against light and heat. | Offers extended service life protection against photo-oxidation, complementing the initial stability provided by the phenol (B47542). amfine.comtestextextile.com |

Application as a Polymerization Inhibitor in Monomer Storage

The same chemical property that makes this compound an effective antioxidant—its ability to scavenge free radicals—also allows it to function as a polymerization inhibitor. google.com Many industrial monomers, such as styrenics and acrylates, are susceptible to undesired, spontaneous polymerization during transport and storage, which can be initiated by heat, light, or contaminants.

By adding a small quantity of a hindered phenol like this compound to the monomer, any prematurely formed free radicals are immediately trapped. google.com This "short-stopping" action prevents the initiation of a chain polymerization reaction, ensuring the monomer remains in its liquid, unpolymerized state until it is ready for use. This application is critical for maintaining the quality and stability of raw materials in the chemical industry.

Precursor in the Synthesis of Specialty Chemicals and Ligands

Sterically hindered phenols are valuable building blocks in organic synthesis. researchgate.net this compound can serve as a precursor for the synthesis of more complex and higher molecular weight antioxidants. For instance, the phenolic hydroxyl group can be used as a handle for further chemical reactions, allowing it to be incorporated into larger molecular structures to reduce volatility and improve compatibility with the host polymer. researchgate.net

Furthermore, compounds of this type are used to synthesize specialty ligands for coordination chemistry. The specific steric and electronic properties of the substituted phenol can be used to tune the behavior of metal catalysts in various chemical transformations.

Role in Catalytic Processes as a Ligand or Promoter

While not a primary application, the structure of this compound lends itself to potential roles in catalysis. The oxygen atom of the hydroxyl group has lone pairs of electrons that can coordinate to a metal center, allowing it to function as a ligand. The bulky alkyl groups would influence the coordination environment around the metal, potentially impacting the selectivity and activity of a catalyst.

Additionally, upon deprotonation with a base, the compound forms a phenoxide. Metal phenoxides derived from sterically hindered phenols can themselves act as catalysts in certain reactions, such as alkylation and polymerization processes. researchgate.net The bulky substituents are crucial in these cases, as they can prevent catalyst deactivation through dimerization and influence the stereochemistry of the reaction products.

Influence of Structure on Industrial Performance (e.g., Volatility, Compatibility)

The industrial utility of an additive is determined not only by its chemical reactivity but also by its physical properties. The molecular structure of this compound directly influences its performance characteristics in practical applications.

Volatility: The presence of two alkyl groups and a total of 13 carbon atoms gives this compound a higher molecular weight than simpler phenols, which translates to lower volatility. researchgate.net This is a critical advantage in high-temperature polymer processing, as it ensures the antioxidant remains within the polymer matrix where it is needed, rather than being lost to evaporation.

Compatibility: The isopropyl and tert-butyl groups are non-polar (hydrophobic). This characteristic enhances the solubility and compatibility of the molecule in non-polar polymer matrices such as polyolefins (polyethylene, polypropylene) and in hydrocarbon-based lubricants. researchgate.net Good compatibility prevents the additive from migrating to the surface or "blooming," ensuring its uniform distribution and long-term effectiveness.

The asymmetric nature of this compound (having two different alkyl groups) can also influence its physical state and solubility compared to symmetric analogs like 2,6-di-tert-butylphenol (B90309) or 2,6-di-isopropylphenol, potentially offering unique processing advantages.

| Compound | Molecular Weight (g/mol) | Key Structural Features | Impact on Performance |

|---|---|---|---|

| Phenol | 94.11 | Unsubstituted aromatic ring. | Too volatile and reactive for most polymer applications. |

| 2,6-Di-tert-butylphenol | 206.32 | Symmetrical, bulky tert-butyl groups. nih.gov | Good steric hindrance, low volatility, effective antioxidant. nih.gov |

| 2,4-Dimethyl-6-tert-butylphenol | 178.27 | One bulky group, two smaller methyl groups. wikipedia.org | Used as an antioxidant in fuels; different steric profile affects reactivity. wikipedia.org |

| This compound | 192.29 | Asymmetrical bulky groups (isopropyl and tert-butyl). | Provides a balance of high steric hindrance, good compatibility, and low volatility for polymer and lubricant applications. |

Environmental Chemistry and Abiotic Degradation Pathways Chemical Perspective

Chemical Oxidation and Photodegradation under Controlled Laboratory Conditions

Limited specific research has been conducted on the chemical oxidation and photodegradation of 2-isopropyl-6-tert-butylphenol. However, insights can be drawn from studies on structurally similar hindered phenols.

Chemical Oxidation:

The oxidation of hindered phenols, such as those with bulky alkyl groups ortho to the hydroxyl group, often proceeds via the formation of a phenoxy radical. In the case of this compound, oxidation would likely lead to the formation of the 2-isopropyl-6-tert-butylphenoxy radical. This radical can then undergo several reaction pathways, including dimerization or reaction with other molecules. For instance, studies on the oxidation of 2,6-di-tert-butyl-4-isopropylphenol, a structurally related compound, have shown that it can be oxidized to form stable phenoxy radicals and quinone methides. These intermediates can further react with alcohols to form other derivatives.

Further research under controlled laboratory conditions, employing common oxidants found in the environment such as hydroxyl radicals (•OH), ozone (O₃), and singlet oxygen (¹O₂), is necessary to elucidate the specific oxidation byproducts and reaction kinetics for this compound.

Photodegradation:

Direct and indirect photodegradation are significant abiotic degradation pathways for many organic compounds in the aquatic environment. Direct photolysis involves the absorption of light by the molecule itself, leading to its breakdown. Indirect photolysis occurs when other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce reactive species that then degrade the target compound.

A hypothetical photodegradation pathway could involve the initial formation of the phenoxy radical, followed by ring-opening or the formation of hydroxylated or quinone-like products. The table below summarizes potential initial steps in the photodegradation process.

| Photodegradation Process | Potential Initial Step |

| Direct Photolysis | Excitation of the phenol (B47542) molecule by UV radiation, potentially leading to homolytic cleavage of the O-H bond. |

| Indirect Photolysis | Reaction with hydroxyl radicals (•OH) to form a phenoxy radical and water. |

Further experimental studies are required to determine the specific photodegradation kinetics, identify the transformation products, and assess the influence of environmental parameters such as pH and the presence of natural photosensitizers.

Abiotic Transformation Mechanisms in Engineered Environmental Systems

In engineered environmental systems, such as wastewater treatment plants (WWTPs), various abiotic transformation mechanisms can contribute to the removal of organic micropollutants. These often involve advanced oxidation processes (AOPs) designed to generate highly reactive species.

Common AOPs include ozonation, UV/H₂O₂ treatment, and Fenton processes, all of which generate hydroxyl radicals. It is anticipated that this compound would be susceptible to degradation by these processes. The rate of transformation would depend on the specific AOP employed, the operational parameters (e.g., oxidant dose, pH, reaction time), and the water matrix.

The transformation of phenolic compounds during ozonation, for example, can proceed through direct reaction with ozone or via reaction with hydroxyl radicals. The bulky alkyl substituents on this compound may sterically hinder direct ozone attack, making the hydroxyl radical pathway more significant, especially at higher pH values where the decomposition of ozone to •OH is favored.

Potential transformation products in these systems could include hydroxylated derivatives, cleaved aromatic rings, and smaller organic acids. The efficiency of removal and the nature of the byproducts formed are critical considerations for the optimization of treatment processes.

Sorption and Desorption Behavior in Various Chemical Matrices

The transport and bioavailability of this compound in the environment are significantly influenced by its sorption and desorption behavior in different chemical matrices, such as soil, sediment, and sludge. The octanol-water partition coefficient (Kow) is a key parameter used to predict the tendency of a chemical to partition into organic phases. While a specific experimentally determined log Kow for this compound is not widely reported, its structure suggests a moderate to high hydrophobicity, leading to a significant affinity for organic matter in environmental solids.

Sorption is typically quantified by the soil-water distribution coefficient (Kd), which is often normalized to the organic carbon content of the soil to yield the organic carbon-normalized sorption coefficient (Koc).

Sorption Mechanisms:

The primary sorption mechanism for non-ionic organic compounds like this compound in soils and sediments with significant organic matter content is hydrophobic partitioning. Other potential interactions include hydrogen bonding involving the phenolic hydroxyl group and van der Waals forces.

The sorption behavior can be described by various isotherm models, such as the Linear, Freundlich, and Langmuir models, which relate the concentration of the compound in the solid phase to its concentration in the aqueous phase at equilibrium.

| Isotherm Model | Description |

| Linear | Assumes a constant partitioning between the solid and aqueous phases, independent of the sorbate (B1223678) concentration. |

| Freundlich | An empirical model that describes non-ideal and reversible sorption on heterogeneous surfaces. |

| Langmuir | Assumes monolayer sorption onto a finite number of identical and equivalent sites. |

Desorption studies are also crucial as they provide information on the reversibility of the sorption process and the potential for the compound to be released back into the aqueous phase. Hysteresis, where the desorption isotherm does not follow the sorption isotherm, can indicate irreversible binding.

Analytical Methodologies for Detection and Quantification in Abiotic Samples

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in environmental matrices such as water, soil, and sediment. The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation.

Sample Preparation:

Due to the complexity of environmental matrices and the typically low concentrations of the analyte, a sample preparation step is usually necessary to extract and concentrate the compound of interest and remove interfering substances. Common techniques for water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For solid samples like soil and sediment, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are often employed.

Instrumental Analysis:

The most common instrumental techniques for the analysis of phenolic compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

| Analytical Technique | Detector | Typical Application |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Screening and quantification at higher concentrations. |

| Mass Spectrometry (MS) | Confirmatory analysis and quantification at trace levels. | |

| High-Performance Liquid Chromatography (HPLC) | UV-Visible Detector (UV-Vis) | Analysis of less volatile or thermally labile compounds. |

| Mass Spectrometry (MS/MS) | High sensitivity and selectivity for complex matrices. |

For GC analysis, derivatization of the phenolic hydroxyl group (e.g., silylation or acetylation) is often performed to improve chromatographic performance and sensitivity. LC-MS/MS methods, particularly with electrospray ionization (ESI), offer high selectivity and sensitivity without the need for derivatization.

The development and validation of analytical methods should include parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility) to ensure reliable results.

Future Directions and Emerging Research Avenues in 2 Isopropyl 6 Tert Butylphenol Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Regioselectivity and Atom Economy

The traditional synthesis of unsymmetrically substituted phenols often relies on Friedel-Crafts alkylation, which can suffer from poor regioselectivity, leading to mixtures of isomers and over-alkylation products. oregonstate.eduacs.org This not only complicates purification but also results in significant chemical waste, a growing concern in modern chemical manufacturing. Future research will pivot towards developing more sophisticated and sustainable synthetic strategies that offer precise control over the molecular architecture.

A primary goal is the development of catalysts that can achieve high regioselectivity in the ortho-alkylation of phenols with two different alkylating agents. nih.govgoogle.com This involves designing catalysts that can differentiate between the two vacant ortho positions of a phenol (B47542) precursor, introducing the isopropyl and tert-butyl groups in a controlled, sequential manner. Such advancements would streamline the synthesis of 2-isopropyl-6-tert-butylphenol, improving yield and purity.

Furthermore, a strong emphasis will be placed on improving the atom economy of the synthesis. wikipedia.org Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chembam.comrsc.org Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the product. rsc.org Future synthetic routes will aim to maximize this efficiency, minimizing the formation of byproducts and waste. wikipedia.org

| Metric | Traditional Route (e.g., Friedel-Crafts) | Future Sustainable Route (e.g., Catalytic Addition) |

|---|---|---|

| Regioselectivity | Often low, produces isomeric mixtures | High, produces the target isomer with precision |

| Atom Economy | Lower, due to catalysts and byproducts | Higher, approaching 100% in ideal scenarios |

| Waste Generation | Significant (spent catalysts, unwanted isomers) | Minimal |

| Sustainability | Lower environmental performance | Higher alignment with green chemistry principles |

Exploration of New Chemical Reactivities and Functionalizations for Advanced Materials

The unique steric and electronic properties of this compound make it an attractive building block for advanced materials. vinatiorganics.com The hydroxyl group can serve as a reactive handle for derivatization, while the bulky, asymmetric alkyl groups can impart specific physical properties to a larger molecular assembly.

Future research will likely focus on the covalent immobilization of the this compound moiety onto polymer backbones. mdpi.com This approach aims to create materials with built-in antioxidant capabilities, preventing degradation from thermal or photo-oxidative stress. vinatiorganics.comuts.edu.au Such functionalized polymers could find applications in food packaging, durable plastics, and synthetic fibers, extending their service life and reducing material waste. vinatiorganics.commdpi.com The asymmetry of the scaffold could influence polymer chain packing and morphology, potentially leading to novel material properties.

Another emerging avenue is the use of this phenol in the synthesis of hybrid molecules where the phenolic fragment is combined with other pharmacophores. nih.govmdpi.com This strategy has been explored with other sterically hindered phenols to create compounds with dual functions, such as antioxidant and anticancer activity. nih.govmdpi.com The unique electronic and steric profile of this compound could be leveraged to fine-tune the biological activity of these complex hybrid systems.

Advanced Computational Modeling for Predictive Chemical Properties and Reaction Outcomes

Computational chemistry has become an indispensable tool for understanding molecular behavior and guiding experimental design. nih.gov Advanced modeling techniques, particularly Density Functional Theory (DFT), are expected to play a pivotal role in unlocking the full potential of this compound. acs.orgtandfonline.com

DFT calculations can be employed to predict a range of fundamental chemical properties with high accuracy. nih.govresearchgate.net For instance, modeling can determine the O-H bond dissociation enthalpy (BDE), a key parameter that quantifies the antioxidant potential of a phenolic compound. nih.gov By comparing the predicted BDE of this compound with that of other known antioxidants, researchers can gauge its efficacy as a radical scavenger. rsc.org Similarly, computational studies can elucidate the molecule's electronic structure, ionization potential, and molecular electrostatic potential, providing deep insights into its reactivity. nih.govunibo.it

Moreover, computational modeling can be used to simulate reaction pathways for both the synthesis and functionalization of the molecule. acs.org By calculating the energy barriers for different reaction mechanisms, researchers can identify the most favorable conditions to achieve high yields and selectivity. This predictive power can significantly accelerate the development of new catalysts and synthetic protocols, reducing the need for extensive trial-and-error experimentation. acs.org

| Property | Significance | Computational Method |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Predicts antioxidant activity (radical scavenging ability) | Density Functional Theory (DFT) |

| Ionization Potential (IP) | Indicates the ease of electron donation | DFT, Ab initio methods |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic/nucleophilic attack | DFT |

| Reaction Energy Profiles | Determines kinetic and thermodynamic feasibility of reaction pathways | DFT with transition state searching |

Integration into Supramolecular Architectures and Functional Nanomaterials (Chemical Properties)

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for creating complex, functional systems. The distinct size and shape of this compound, dictated by its bulky and asymmetric substituents, make it a compelling candidate for designing novel supramolecular assemblies.

Future research will explore how this molecule self-assembles or interacts with other molecules in host-guest systems. acs.org Its structure could be used to direct the formation of specific architectures, where the steric hindrance of the isopropyl and tert-butyl groups controls the packing and stability of the resulting construct. The study of van der Waals complexes, for example through rotational spectroscopy, can provide precise information on the non-covalent interactions that govern these assemblies. mdpi.com

There is also significant potential in grafting this compound onto the surface of nanomaterials. For example, functionalizing graphene oxide or other nanoparticles with this hindered phenol could create nanocomposites with enhanced thermal stability and antioxidant properties. uts.edu.au The bulky groups may also serve to prevent the aggregation of nanoparticles, improving their dispersion in various matrices. These functional nanomaterials could be utilized in advanced coatings, lubricants, and biomedical applications where protection against oxidative damage is critical. nih.govnih.gov

Design of Next-Generation Chemical Additives and Catalysts Based on the this compound Scaffold

Building on its inherent antioxidant properties, this compound serves as an excellent starting point for designing next-generation chemical additives. researchgate.net Its primary application lies in its ability to inhibit free-radical chain reactions, making it a valuable stabilizer for fuels, lubricants, and polymers. tandfonline.comwikipedia.org Future work will focus on creating multifunctional additives by chemically modifying the phenol scaffold. For example, incorporating UV-absorbing moieties could result in a single molecule that provides both antioxidant and UV-stabilizing functions, offering superior protection for materials exposed to sunlight.

A particularly promising and advanced research avenue is the use of the this compound framework as a ligand scaffold in catalysis. nih.gov The bulky ortho-substituents can create a well-defined steric pocket around a coordinated metal center. The asymmetry of the isopropyl and tert-butyl groups is especially intriguing, as it could be exploited to create a chiral environment, enabling enantioselective catalytic transformations. Bifunctional catalysts, where the phenolic hydroxyl group and the metal center work in concert, could also be developed based on this scaffold. nih.gov This "scaffolding catalysis" approach, where the ligand structure both binds a substrate and controls the reaction environment, represents a frontier in catalyst design. nih.gov

Q & A

Q. What are the key synthetic routes for preparing 2-isopropyl-6-tert-butylphenol, and how do steric factors influence reaction efficiency?

Methodological Answer: The synthesis of alkylated phenolic compounds like this compound typically involves Friedel-Crafts alkylation or tert-butylation using tert-butyl chloride. Steric hindrance from the isopropyl and tert-butyl substituents necessitates careful optimization of reaction conditions (e.g., Lewis acid catalysts like AlCl₃, temperature control) to avoid side reactions such as over-alkylation . Column chromatography and recrystallization are critical for purification, as impurities from incomplete substitution or isomerization are common .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR resolve substituent positions, with tert-butyl groups showing characteristic singlet peaks (~1.3 ppm for ¹H; ~30-35 ppm for ¹³C) and isopropyl groups displaying split patterns due to coupling .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₂₀O) and fragmentation patterns, distinguishing it from analogs like 2,6-di-tert-butylphenol .

- X-ray Crystallography: For crystalline derivatives, bond angles and distances (e.g., C-O and C-C in the phenolic ring) provide conformational insights .

Q. How do solubility and stability of this compound impact experimental design in organic synthesis?

Methodological Answer: The compound’s low polarity (due to bulky substituents) limits solubility in polar solvents. Researchers should use non-polar solvents (e.g., hexane, toluene) for reactions and ensure inert atmospheres (N₂/Ar) to prevent oxidation of the phenolic -OH group. Stability tests under varying pH and temperature are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in oxidation studies?

Methodological Answer: Discrepancies may arise from differences in steric environments or impurities. A systematic approach includes:

- Purity Verification: Validate sample purity via HPLC (>95%) and differential scanning calorimetry (DSC) .

- Kinetic Studies: Compare reaction rates under controlled conditions (e.g., tert-butyl vs. isopropyl analogs) to isolate steric/electronic effects .

- Computational Modeling: Use DFT calculations to map electron density and predict sites prone to oxidation .

Q. What advanced methodologies are suitable for studying the compound’s role as an antioxidant or stabilizer in polymer systems?

Methodological Answer:

- Accelerated Aging Tests: Expose polymer blends to UV radiation or thermal stress, monitoring degradation via FTIR (e.g., carbonyl index) and comparing stabilization efficiency with controls like BHT .

- Electron Paramagnetic Resonance (EPR): Detect radical scavenging activity by tracking signal quenching in the presence of peroxyl radicals .

- Synchrotron SAXS/WAXS: Analyze structural changes in polymer matrices at nano/micro scales to assess compatibility and diffusion rates .

Q. How do conformational dynamics of this compound influence its interactions in host-guest chemistry?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model rotation barriers of isopropyl/tert-butyl groups to predict binding affinities with macrocyclic hosts (e.g., cyclodextrins) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to correlate substituent bulkiness with entropy-driven binding .

Q. What in vitro toxicological assays are recommended for assessing the compound’s safety profile?

Methodological Answer:

- OECD Guideline 473 (Chromosomal Aberration): Use mammalian cell lines (e.g., CHO-K1) with metabolic activation (S9 mix) to evaluate genotoxicity .

- Ames Test (OECD 471): Screen mutagenicity using Salmonella strains (TA98, TA100) with/without liver homogenate .

- Cytotoxicity Assays: Measure IC₅₀ in HepG2 cells via MTT/WST-1 assays, comparing results with structurally similar phenols to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.